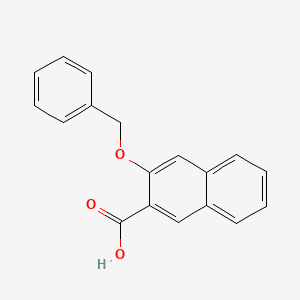

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

Description

Historical Context of Naphthalene (B1677914) Carboxylic Acids in Medicinal Chemistry and Organic Synthesis

Naphthalene, a simple bicyclic aromatic hydrocarbon, has a rich history dating back to its discovery from coal tar in the early 19th century. vulcanchem.com Its derivatives, particularly naphthalene carboxylic acids, soon became valuable building blocks in the burgeoning field of organic synthesis. Early research focused on understanding the fundamental reactivity of these compounds, leading to the development of methods for their synthesis and transformation. In medicinal chemistry, the naphthalene scaffold was recognized for its ability to mimic and interact with biological systems, in part due to its rigid and planar structure. This led to the investigation of numerous naphthalene-based compounds for a wide range of therapeutic applications.

Significance of the 2-Naphthalenecarboxylic Acid Scaffold in Drug Discovery and Chemical Biology

The 2-naphthalenecarboxylic acid scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This scaffold provides a unique combination of lipophilicity and rigidity, allowing for specific interactions with biological targets such as enzymes and receptors. A notable example of a drug built upon this scaffold is Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The success of such drugs has spurred further investigation into derivatives of 2-naphthalenecarboxylic acid, with researchers modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The versatility of this scaffold has led to its exploration in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. epo.org

Research Perspectives on the Phenylmethoxy Substitution Pattern in Naphthalene Derivatives

Table 1: Physicochemical Properties of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- and Related Compounds

| Property | 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- (Predicted) | 2-Naphthalenecarboxylic acid, 3-hydroxy- chemeo.comnih.gov | 2-Naphthoic acid sigmaaldrich.com |

| Molecular Formula | C₁₈H₁₄O₃ | C₁₁H₈O₃ | C₁₁H₈O₂ |

| Molecular Weight | 278.30 g/mol | 188.18 g/mol | 172.18 g/mol |

| Melting Point | Not available | 222-225 °C | 185-187 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents | Slightly soluble in hot water; Soluble in alcohol and ether | Slightly soluble in hot water; Soluble in alcohol and ether |

| pKa | ~4 | 2.8 (for the carboxylic acid) | 4.17 |

Table 2: Spectroscopic Data of Related Naphthalene Carboxylic Acid Derivatives

| Spectroscopic Data | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester nist.gov | 2-Naphthoic acid chemicalbook.com |

| Mass Spectrum (m/z) | Main peaks at 264, 171, 143, 115 | Main peaks at 172, 155, 127, 101 |

| Infrared (IR) Spectrum (cm⁻¹) | Not available | Characteristic peaks for C=O (carboxylic acid) around 1680-1710, O-H stretch around 2500-3300, and aromatic C-H stretches. |

| ¹H NMR Spectrum (ppm) | Not available | Signals in the aromatic region (7.5-8.5 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR Spectrum (ppm) | Not available | Signals for the carboxylic carbon (~170 ppm) and aromatic carbons (125-135 ppm). |

Synthesis of Analogues and Derivatives of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

The structural framework of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- allows for a variety of modifications to generate analogues and derivatives, which can be instrumental in lead optimization for various applications.

1 Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be employed to convert it into a range of other functional groups, thereby modulating the compound's physicochemical properties.

Amide and Anilide Formation: The carboxylic acid can be converted to amides by reaction with amines. This is often facilitated by the use of coupling agents or by first converting the carboxylic acid to a more reactive species like an acyl chloride. The synthesis of 3-hydroxy-2-naphthoic acid anilide has been reported, suggesting a similar transformation would be feasible for the 3-(phenylmethoxy) analogue. ucj.org.ua

Esterification: Esters can be readily prepared through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide under basic conditions. The synthesis of alkyl esters of naphthalenecarboxylic acids is a well-established process. google.com

Hydrazone Formation: The synthesis of hydrazones from 3-hydroxy-2-naphthohydrazide (B1221801) has been documented. rsc.orgrsc.org This suggests that 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- could first be converted to the corresponding hydrazide by reaction with hydrazine, followed by condensation with an aldehyde or ketone to yield a variety of hydrazone derivatives.

The following table provides examples of potential modifications to the carboxylic acid moiety:

| Derivative Type | General Reaction | Potential Reagents |

| Amide | Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., DCC) or SOCl₂ then Amine |

| Ester | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) |

| Hydrazide | Hydrazinolysis | Hydrazine hydrate |

| Hydrazone | Condensation | Aldehyde or Ketone (following hydrazide formation) |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)16-10-14-8-4-5-9-15(14)11-17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLGUHJSQRCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649736 | |

| Record name | 3-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128019-31-8 | |

| Record name | 3-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy

2 Substitutions on the Naphthalene (B1677914) Core for Lead Optimization

Further diversification of the lead compound can be achieved by introducing substituents onto the naphthalene core through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the 2-carboxylic acid group and the 3-(phenylmethoxy) group.

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. uci.edu The phenylmethoxy group, being an ether, is an electron-donating group and acts as an ortho, para-director. uci.edu In electrophilic aromatic substitution, the interplay of these directing effects will determine the position of the incoming electrophile.

The phenylmethoxy group is an activating group, while the carboxylic acid group is a deactivating group. uci.edu The powerful activating and ortho, para-directing effect of the ether oxygen will likely dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the 3-(phenylmethoxy) group. The C4 position is ortho and the C1 position is also ortho to the phenylmethoxy group. The C6 and C8 positions are para-like, but C1 and C4 are more activated. Steric hindrance from the adjacent carboxylic acid group at C2 might influence the substitution pattern, potentially favoring the C4 position.

The table below outlines the directing effects of the substituents on the naphthalene core of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-.

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| -COOH | 2 | Electron-withdrawing, Deactivating | meta | C5, C7 |

| -OCH₂Ph | 3 | Electron-donating, Activating | ortho, para | C1, C4 |

Given that the -OCH₂Ph group is a strong activator, electrophilic substitution is most likely to be directed to the C4 and C1 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Exploration of Diverse Phenylmethoxy Chain Variations

A significant advantage of the Williamson ether synthesis is its adaptability for creating a diverse range of derivatives by varying the structure of the alkylating agent. In the context of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, this allows for the introduction of various substituents onto the phenyl ring of the phenylmethoxy group. This is achieved by using appropriately substituted benzyl (B1604629) halides in the synthesis.

The general approach remains the same: the reaction of 3-hydroxy-2-naphthoic acid with a substituted benzyl halide in the presence of a base. The electronic nature of the substituents on the benzyl halide can influence the reaction rate. Electron-withdrawing groups can make the benzylic carbon more electrophilic and potentially increase the rate of the SN2 reaction. Conversely, sterically bulky substituents on the benzyl ring might hinder the approach of the nucleophile, thereby slowing down the reaction.

The following table illustrates potential variations of the phenylmethoxy chain that can be synthesized using this methodology:

| Substituted Benzyl Halide Precursor | Resulting 3-(substituted-benzyloxy)-2-naphthoic acid | Potential Impact of Substituent |

| 4-Methoxybenzyl chloride | 3-(4-Methoxybenzyloxy)-2-naphthoic acid | Electron-donating group |

| 4-Nitrobenzyl bromide | 3-(4-Nitrobenzyloxy)-2-naphthoic acid | Electron-withdrawing group |

| 4-Chlorobenzyl chloride | 3-(4-Chlorobenzyloxy)-2-naphthoic acid | Halogen substituent |

| 2,4-Dichlorobenzyl chloride | 3-(2,4-Dichlorobenzyloxy)-2-naphthoic acid | Steric and electronic effects |

Preparation of Precursors and Intermediates

The successful synthesis of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- and its derivatives relies on the availability of high-quality precursors. The two key intermediates are 3-hydroxy-2-naphthoic acid and the respective benzyl halides.

3-Hydroxy-2-naphthoic acid: This precursor is typically prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol. wikipedia.orggoogle.com In this reaction, sodium or potassium 2-naphthoxide is heated under a high pressure of carbon dioxide. The reaction conditions, such as temperature and pressure, are critical for maximizing the yield of the desired 3-hydroxy-2-naphthoic acid isomer.

Benzyl Halides (Unsubstituted and Substituted): Benzyl chloride and benzyl bromide are commercially available. Substituted benzyl halides can be prepared through various methods, most commonly via the free-radical halogenation of the corresponding substituted toluenes. This reaction is typically initiated by UV light or a radical initiator.

Purity Assessment and Scale-Up Considerations in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- Synthesis

Purity Assessment:

Ensuring the purity of the final product is paramount. A combination of analytical techniques is typically employed to assess the purity of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of the compound and for detecting any unreacted starting materials or byproducts. A reverse-phase HPLC method would be suitable for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are invaluable for confirming the structure of the synthesized compound. The 1H NMR spectrum would show characteristic peaks for the aromatic protons of the naphthalene and benzene (B151609) rings, as well as a singlet for the benzylic methylene (B1212753) protons. The 13C NMR spectrum would confirm the presence of all the carbon atoms in the molecule.

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, further confirming its identity.

Scale-Up Considerations:

Transitioning the synthesis of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- from a laboratory scale to an industrial scale presents several challenges that need to be addressed.

Reaction Conditions: The optimal reaction conditions determined on a small scale may need to be adjusted for larger batches. Heat transfer becomes a significant issue in large reactors, and efficient stirring is crucial to ensure homogeneity and maintain a consistent reaction temperature.

Solvent and Reagent Handling: The large volumes of solvents and reagents required for industrial-scale production necessitate careful handling and safety protocols. The choice of solvent may also be influenced by factors such as cost, toxicity, and ease of recovery and recycling.

Work-up and Purification: The isolation and purification of the product on a large scale can be challenging. Filtration, extraction, and crystallization processes need to be optimized for efficiency and to minimize product loss.

Safety: A thorough safety assessment of the entire process is required to identify and mitigate any potential hazards associated with the chemicals and reaction conditions used.

The following table summarizes some of the key considerations for scaling up the Williamson ether synthesis for this compound:

| Parameter | Laboratory Scale | Industrial Scale |

| Heat Transfer | Easily managed with heating mantles or oil baths. | Requires jacketed reactors with precise temperature control systems. |

| Mixing | Magnetic or overhead stirrers are sufficient. | Requires powerful mechanical agitators to ensure homogeneity. |

| Reagent Addition | Can be done manually. | Often automated for better control and safety. |

| Purification | Column chromatography is common. | Crystallization and filtration are the preferred methods. |

| Safety | Standard laboratory safety precautions. | Requires comprehensive process safety management systems. |

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy

Molecular Modeling and Conformational Analysis of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

Molecular modeling techniques are essential computational tools used to investigate the three-dimensional structures and dynamic behavior of molecules. For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, these methods provide critical insights into its physicochemical properties and potential interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and stability of molecules. nih.goviucr.org These methods can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, DFT calculations at a level like B3LYP/6-311+G(d,p) would be used to compute its structural parameters, including bond lengths, bond angles, and dihedral angles. nih.goviucr.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov In 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, the oxygen atoms of the carboxylic acid and ether linkage would be expected to show negative potential (red/yellow regions), indicating sites for electrophilic interaction, while the hydrogen of the carboxylic acid would exhibit positive potential (blue region). nih.gov

Table 1: Representative Theoretical Quantum Chemical Parameters for 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- Note: These are example values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 4.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.15 eV |

| Electronegativity (χ) | Power to attract electrons | 4.05 eV |

While quantum calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations are used to explore its conformational flexibility and dynamic behavior over time. nih.gov MD simulations are particularly useful for understanding how a molecule like 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- behaves in a physiological environment, such as in aqueous solution or near a lipid membrane. mdpi.com

These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the range of accessible conformations. nih.gov For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, MD simulations can reveal the rotational freedom around the ether linkage and the carboxylic acid group. This exploration of the conformational landscape is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov The stability of a potential protein-ligand complex can also be estimated through MD simulations, which monitor interactions over a set period, often nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

QSAR and SAR studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com This relationship helps in understanding the mechanism of action and in designing new, more potent molecules. atlantis-press.combiointerfaceresearch.com

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, the key pharmacophoric features can be identified as:

Aromatic/Hydrophobic Region: The naphthalene (B1677914) ring system provides a large, flat hydrophobic surface that can engage in van der Waals or pi-stacking interactions with nonpolar residues in a binding pocket.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). At physiological pH, it is typically deprotonated, acting as a negatively charged group that can form ionic bonds or salt bridges.

Hydrogen Bond Acceptor: The oxygen atom of the phenylmethoxy (benzyloxy) ether linkage serves as an additional hydrogen bond acceptor.

Additional Aromatic/Hydrophobic Region: The terminal phenyl ring of the benzyloxy group provides another site for hydrophobic or aromatic interactions.

Studies on related 3-hydroxynaphthalene-2-carboxamides have shown that the relative positions of the carboxamide and phenolic moieties are critical determinants of biological activity, underscoring the importance of the spatial arrangement of these functional groups. nih.gov

Substituents play a major role in modulating the physicochemical properties and, consequently, the biological activity of a parent compound. ajpchem.orgsciencepublishinggroup.com The presence of substituents can modify the electronic structure, hydrophobicity, and steric profile of a molecule. sciencepublishinggroup.com

In the case of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, the phenylmethoxy (or benzyloxy) group at the 3-position is a significant structural feature. Compared to a simple hydroxyl group (as in its parent compound, 3-hydroxy-2-naphthoic acid), the benzyloxy group has several effects:

Increased Size and Steric Bulk: The addition of the benzyl (B1604629) moiety significantly increases the volume of the substituent, which can lead to more extensive and favorable steric interactions within a large binding pocket or, conversely, cause steric clashes in a smaller one.

Additional Interaction Site: The phenyl ring provides a site for π-π stacking or hydrophobic interactions, potentially increasing binding affinity.

QSAR models often correlate such properties with biological activity to predict the potency of new derivatives. ajpchem.org

In drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties. Ligand efficiency metrics help assess the "quality" of a compound by relating its potency to its size or lipophilicity. nih.gov

LogP: The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter influencing solubility, permeability, and metabolism. rgdscience.com The calculated LogP (clogP) for 3-hydroxy-2-naphthoic acid, the parent compound, is in the range of 3.4–3.59. oecd.org The addition of the phenyl group in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- would significantly increase this value, indicating greater lipophilicity.

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by its heavy (non-hydrogen) atom count (HAC). It is calculated as: LE = -1.4 * (pIC50 / HAC) A higher LE value is generally desirable, as it indicates that the compound achieves high affinity with a relatively small number of atoms. nih.govrgdscience.com

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity and is a valuable indicator of drug-likeness. It is calculated as: LLE = pIC50 - LogP An LLE value between 5 and 7 is often considered optimal for drug candidates, as it suggests a good balance between potency and lipophilicity, which helps to avoid issues like poor solubility and high metabolic clearance. nih.govresearchgate.net

Table 2: Illustrative Ligand Efficiency and Lipophilicity Analysis Note: pIC50 values are hypothetical and used for calculation demonstration.

| Compound | pIC50 (Hypothetical) | HAC | cLogP (Estimated) | LE (Calculated) | LLE (Calculated) |

| 3-Hydroxy-2-naphthoic acid | 6.0 | 14 | 0.60 | 3.5 | 2.5 |

| 2-Naphthalenecarboxylic acid, 3-methoxy- | 6.5 | 15 | 0.59 | 4.0 | 2.5 |

| 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- | 7.5 | 21 | 0.50 | 5.4 | 2.1 |

This analysis helps guide lead optimization, aiming to increase potency without excessively increasing molecular size or lipophilicity. nih.gov

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Binding Mode Analysis with Identified or Putative Biological Targets

Following a comprehensive search of scientific literature, no specific molecular docking studies were identified for the compound 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-. Consequently, there is no available data detailing its binding mode or specific interactions with any identified or putative biological targets.

Biological Activity and Molecular Mechanisms of 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy

Identification and Validation of Specific Biological Targets

Receptor Binding Assays and Determination of Binding Affinities

No studies reporting the results of receptor binding assays or the determination of binding affinities (e.g., Kᵢ, Kₔ, or IC₅₀ values) for 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- at any specific biological receptor were identified.

Enzyme Inhibition Kinetics and Selectivity Profiling

There is no available data on the ability of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- to inhibit any specific enzymes. Consequently, information on its inhibition kinetics (such as the mode of inhibition, IC₅₀, or Kᵢ values) and its selectivity for different enzymes is unknown.

Cellular Target Engagement Studies

No published research was found that demonstrates the direct interaction of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- with a biological target within a cellular context.

In Vitro Pharmacological Characterization in Relevant Biological Systems

Functional Assays for Modulatory Effects on Signaling Pathways

Information regarding the effects of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- on intracellular signaling pathways is not available. There are no functional assay results to describe its potential modulatory activities.

Cell-Based Assays for Specific Biological Responses

No studies were identified that have evaluated 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- in cell-based assays to determine its effects on specific biological responses such as cell proliferation, apoptosis, migration, or inflammation.

Mechanistic Investigations into Anti-Inflammatory Potential

The anti-inflammatory potential of naphthalenecarboxylic acid derivatives is an area of active investigation. While direct mechanistic studies on 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- are not extensively documented, research on analogous compounds suggests several plausible pathways. Inflammation is a complex biological response involving various cellular and molecular mediators. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.gov

Derivatives of naphthoquinone, which share the naphthalene (B1677914) core, have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines. researchgate.net This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expression. researchgate.net Furthermore, these compounds can reduce the mRNA levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. researchgate.net Given the structural similarities, it is hypothesized that 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- may exert anti-inflammatory effects through similar mechanisms, although this requires empirical validation.

Table 1: Potential Anti-Inflammatory Mechanisms

| Mechanism | Potential Effect of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- (Hypothesized) |

| COX Enzyme Inhibition | May inhibit COX-1 and/or COX-2, reducing prostaglandin (B15479496) synthesis. |

| Nitric Oxide Production | Potential to decrease NO production by inhibiting iNOS expression. |

| Cytokine Modulation | May downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. |

Analysis of Modulatory Effects on Neurotransmission

The naphthalene scaffold is present in various compounds that interact with the central nervous system. Notably, certain derivatives of 2-naphthoic acid have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are critical for excitatory synaptic transmission and plasticity in the brain. scbt.com

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site, and by doing so, they can enhance or diminish the receptor's response to the endogenous ligand. nih.govresearchgate.net In the case of NMDA receptor PAMs, compounds like the 2-naphthoic acid derivative UBP684 have been shown to increase the maximal response to glutamate (B1630785) and glycine, enhance channel open probability, and slow the receptor's deactivation time. nih.gov These effects are achieved by stabilizing an active conformation of the receptor's ligand-binding domain. nih.gov While the specific effects of the 3-(phenylmethoxy)- substitution have not been detailed, it is plausible that 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- could exhibit similar modulatory effects on neurotransmitter receptors, a hypothesis that warrants further investigation.

Table 2: Potential Modulatory Effects on Neurotransmission

| Receptor Target | Potential Modulatory Action (Hypothesized) | Consequence |

| NMDA Receptors | Positive Allosteric Modulation | Enhancement of excitatory neurotransmission and synaptic plasticity. |

Elucidation of the Molecular Mechanism of Action of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

The precise molecular mechanisms underpinning the biological activities of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- are yet to be fully elucidated. However, based on the behavior of related compounds, several avenues for its mechanism of action can be proposed.

Pathway Mapping and Protein-Protein Interaction Studies

To understand the compound's mechanism, it is crucial to identify the signaling pathways it modulates. Techniques like fluorescence fluctuation spectroscopy and imaging can be used to map dynamic protein interactions within specific pathways, such as the MAP kinase signaling cascade, in living cells. nih.gov By tagging proteins of interest with fluorescent markers, researchers can observe how the compound affects their interactions and localization, providing insights into its mode of action. nih.gov For a compound with potential anti-inflammatory and neuromodulatory effects, key pathways to investigate would include the NF-κB signaling pathway, known for its role in inflammation, and pathways related to synaptic receptor trafficking and function.

Transcriptomic and Proteomic Analysis of Compound-Treated Cells

A comprehensive understanding of a compound's effect at the molecular level can be achieved through transcriptomic and proteomic analyses. nih.govscispace.com These approaches allow for the global assessment of changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound. scispace.comnih.gov For instance, label-free proteomic analysis can identify differentially expressed proteins in response to treatment, revealing effects on metabolic processes, energy metabolism, and cellular stress responses. nih.gov Such studies could pinpoint the specific proteins and pathways affected by 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, thereby clarifying its mechanism of action.

Allosteric Modulation versus Orthosteric Binding Mechanisms

A key question in defining the mechanism of any bioactive compound is whether it binds to the primary (orthosteric) site of its target protein or to a secondary (allosteric) site. researchgate.net Orthosteric ligands directly compete with the endogenous ligand, while allosteric modulators fine-tune the protein's function without direct competition. nih.govnih.gov The discovery that some 2-naphthoic acid derivatives act as allosteric modulators of NMDA receptors suggests that 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- may also function through an allosteric mechanism. nih.gov Distinguishing between these binding modes is critical, as allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands. nih.gov Techniques such as radioligand binding assays and functional assays in the presence of the orthosteric agonist can help to determine the nature of the interaction. cnr.it

Spectroscopic Characterization of 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- exhibits distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl rings, the methylene (B1212753) protons of the benzyloxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for assigning each proton to its specific position in the structure.

Table 1: ¹H-NMR Spectroscopic Data for 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.09 (s, 1H) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 8.38 – 7.89 (m, 2H) | Multiplet | 2H | Aromatic protons |

| 7.74 (s, 2H) | Singlet | 2H | Aromatic protons |

| 7.68 – 7.55 (m, 1H) | Multiplet | 1H | Aromatic proton |

| 7.47 (t, J = 11.6, 4.2 Hz, 2H) | Triplet | 2H | Aromatic protons |

| 7.23 (s, 1H) | Singlet | 1H | Aromatic proton |

Note: The specific assignments of aromatic protons can be further confirmed by 2D NMR techniques.

Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: ¹³C-NMR Spectroscopic Data for 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 172.5 | Carboxylic acid carbon (C=O) |

| 155.0 - 120.0 | Aromatic and olefinic carbons |

Note: Precise assignment of the numerous aromatic carbon signals often requires advanced techniques like HMQC and HMBC.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the naphthalene and phenyl rings. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. youtube.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comresearchgate.netresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule, such as linking the benzyloxy group to the naphthalene core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation or the inelastic scattering of monochromatic light causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹. researchgate.net

C-O stretch of the ether linkage and the carboxylic acid, appearing in the 1320-1000 cm⁻¹ region.

Aromatic C-H stretch typically observed above 3000 cm⁻¹.

Aromatic C=C stretches which give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR and Raman Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. nist.govnist.gov For 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₈H₁₄O₃.

The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can also yield valuable structural information. Common fragmentation pathways might include the loss of the carboxylic acid group (-COOH), the benzyl (B1604629) group (-CH₂Ph), or the entire benzyloxy group (-OCH₂Ph). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. nih.gov The extended conjugated π-system of the naphthalene ring in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- is expected to give rise to strong absorptions in the UV region. nih.gov The absorption maxima (λ_max) are characteristic of the electronic structure. The presence of substituents, such as the carboxylic acid and the benzyloxy group, can influence the position and intensity of these absorption bands. The UV-Vis spectrum is useful for confirming the presence of the naphthalene chromophore and for quantitative analysis. For the parent 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm. sielc.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- |

X-ray Crystallography for Solid-State Structural Elucidation

As of the current literature available, a definitive single-crystal X-ray diffraction analysis for 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles determined by this method, are not available for the solid-state structure of this specific compound.

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of molecular structure in the solid state. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.

Applications of 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy in Chemical Biology and Drug Discovery

Development as a Pharmacological Tool and Chemical Probe

The naphthalene (B1677914) carboxylic acid framework is well-suited for the development of pharmacological tools and chemical probes designed to investigate biological systems. A notable example is the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor implicated in inflammatory responses. A potent and selective P2Y₁₄R antagonist, known as PPTN [4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid], which is based on the 2-naphthoic acid scaffold, was successfully converted into a fluorescent probe, MRS4174. researchgate.net This demonstrates that the 2-naphthalenecarboxylic acid core can be chemically modified to incorporate reporter groups, such as fluorophores, without losing its high-affinity binding to its biological target. Such probes are invaluable for studying receptor localization, trafficking, and ligand-binding kinetics. The structural similarity of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- suggests that it could similarly serve as a foundational structure for creating chemical probes for various other biological targets.

Lead Generation and Optimization in Drug Discovery Programs

The process of identifying a "hit" from a screening campaign and developing it into a "lead" compound is a critical phase in drug discovery. danaher.com3biotech.com This involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov The naphthalene carboxylic acid scaffold has proven to be a fruitful starting point for such programs.

A compelling case study involves the identification of 3,5-dihydroxy 2-napthoic acid (DHNA), a close structural analog of the subject compound, as a novel lead for designing drugs against human babesiosis. frontiersin.orgnih.gov Researchers performed a structure-based virtual screening to find inhibitors of Babesia microti lactate (B86563) dehydrogenase (BmLDH), an essential enzyme for the parasite. DHNA was identified as a promising hit and subsequent in vitro testing confirmed its activity. frontiersin.orgnih.gov Although DHNA displayed modest inhibitory activity, its high selectivity for the parasite's enzyme over human lactate dehydrogenase, coupled with lower cytotoxicity, established it as a valuable lead compound for further optimization. frontiersin.org This discovery highlights that the 3-substituted 2-naphthalenecarboxylic acid core is a viable starting point for lead generation. frontiersin.orgnih.gov

| Compound Name | Target | Inhibitory Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3,5-dihydroxy 2-napthoic acid (DHNA) | B. microti growth | 85.65 µM | 22.1 | frontiersin.orgnih.gov |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | B. microti growth | 84.83 µM | 2.6 | frontiersin.orgnih.gov |

Scaffold Potential for Novel Therapeutic Agents

The naphthalene ring system is a common feature in many approved drugs and is recognized as an important building block in drug discovery due to its ability to be extensively modified, yielding derivatives with a wide spectrum of biological activities. nih.govijpsjournal.com The 2-naphthalenecarboxylic acid framework, in particular, has served as the foundation for developing agents targeting a diverse range of diseases.

Research into derivatives has revealed significant potential across several therapeutic areas:

Antimicrobial Agents: Derivatives of 3-hydroxy-2-naphthoic acid hydrazide have been synthesized and shown to possess significant antibacterial activity. researchgate.net

Anticancer Agents: Novel benzyloxyquinoxaline derivatives, which share the benzyloxy functional group with the subject compound, have been prepared and tested, showing broad-spectrum antiproliferative activity against several human cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7. mdpi.com

Neuroprotective Agents: A series of benzyloxy benzamide (B126) derivatives were developed as potent neuroprotective agents for treating ischemic stroke by disrupting the protein-protein interaction between PSD95 and nNOS. nih.gov

Antifungal and Anti-inflammatory Drugs: The broader naphthalene scaffold is present in numerous marketed drugs, including the antifungal agents tolnaftate (B1682400) and naftifine, and the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen. nih.govijpsjournal.com

| Therapeutic Area | Example Derivative Class | Target/Activity | Reference |

|---|---|---|---|

| Antibacterial | 3-hydroxy-2-naphthoic acid hydrazides | Inhibition of bacterial growth | researchgate.net |

| Anticancer | Benzyloxyquinoxalines | Antiproliferative against cancer cell lines | mdpi.com |

| Neuroprotection | Benzyloxy benzamides | PSD95-nNOS PPI inhibition for stroke | nih.gov |

| Anti-inflammatory | Naproxen (related naphthalene scaffold) | COX enzyme inhibition | nih.gov |

| Antifungal | Tolnaftate (related naphthalene scaffold) | Squalene epoxidase inhibition | ijpsjournal.com |

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct potential as a bioactive scaffold, 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- and its close precursors are valuable intermediates in organic synthesis. The parent compound, 3-hydroxy-2-naphthoic acid, is a widely used chemical intermediate, particularly in the production of dyes and pigments. oecd.orgwikipedia.org It serves as a precursor to Naphthol AS and its analogs, which are key components in the formation of a variety of azo dyes. wikipedia.org

The benzyloxy group in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- serves as a protecting group for the hydroxyl function. This strategy is employed in multi-step syntheses. For example, a patented process describes the use of 3-benzyloxy-2-methylbenzoic acid as a key intermediate; the benzyloxy group is later removed via catalytic hydrogenation to yield the desired 3-hydroxy-2-methylbenzoic acid. google.com This demonstrates the utility of the phenylmethoxy moiety in protecting a reactive hydroxyl group while other chemical transformations are carried out on the molecule. Furthermore, 3-hydroxy-2-naphthoic acid is used as a starting material for synthesizing more complex heterocyclic systems with demonstrated biological activities, such as phthalazinedione derivatives. researchgate.net

Future Research Directions and Unaddressed Gaps for 2 Naphthalenecarboxylic Acid, 3 Phenylmethoxy

Exploration of Undiscovered Biological Activities and Therapeutic Applications

A significant gap exists in the understanding of the biological profile of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-. Research on structurally analogous compounds suggests several promising avenues for investigation. Naphthoic acid derivatives have demonstrated a range of biological effects, indicating that this compound is a prime candidate for systematic screening to uncover novel therapeutic uses.

Future research should focus on a broad-based exploration of its bioactivity. Key areas of interest, derived from the activities of related molecules, include:

Anti-inflammatory and Immune Modulation: Ethyl ester derivatives of 2-naphthoic acid have shown potential as antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory and immune responses. vulcanchem.com

Anti-parasitic Activity: Dihydroxy-2-naphthoic acid derivatives have been identified as inhibitors of lactate (B86563) dehydrogenase (LDH), a crucial enzyme in parasites like Babesia microti. frontiersin.orgnih.gov This suggests a potential application in developing new anti-parasitic agents.

Enzyme Inhibition: The benzyloxy pharmacophore is a key feature in safinamide, a known monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease. nih.gov The presence of this moiety in 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- warrants investigation into its potential as a MAO-B inhibitor or an inhibitor of other clinically relevant enzymes.

Antibacterial Properties: Hydrazide derivatives of the closely related 3-hydroxy-2-naphthoic acid have exhibited antibacterial activity. researchgate.net

A systematic screening of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- against these and other biological targets is essential.

| Compound/Derivative Class | Observed Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2-Naphthoic acid ethyl esters | P2Y₁₄ receptor antagonism | Anti-inflammatory, Immunology | vulcanchem.com |

| 3,5-Dihydroxy-2-naphthoic acid | Lactate Dehydrogenase (LDH) inhibition | Anti-parasitic (e.g., Babesiosis) | frontiersin.orgnih.gov |

| 3-Hydroxy-2-naphthoic acid hydrazides | Antibacterial activity | Infectious Diseases | researchgate.net |

| Molecules with a benzyloxy pharmacophore (e.g., Safinamide) | Monoamine Oxidase B (MAO-B) inhibition | Neurodegenerative Diseases (e.g., Parkinson's) | nih.gov |

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of naphthalenecarboxylic acids often relies on classical methods that can be inefficient or environmentally hazardous. For instance, the preparation of 2-naphthoic acid can involve the oxidation of 2-methylnaphthalene (B46627) using reagents like sodium dichromate, while hydroxynaphthoic acids are often prepared via the Kolbe-Schmitt reaction, which requires high temperatures. orgsyn.orgwikipedia.orgepo.org

A critical area for future research is the development of novel, efficient, and sustainable synthetic routes to 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- and its derivatives. This would not only facilitate its study but also align with the principles of green chemistry. Research should target:

Modern Catalytic Methods: Exploring transition-metal-catalyzed reactions, such as palladium- or nickel-catalyzed carboxylation of aryl halides or triflates, could provide milder and more efficient pathways. wikipedia.org

C-H Activation/Functionalization: Direct C-H activation and subsequent carboxylation or benzylation of naphthalene (B1677914) precursors represents a highly atom-economical approach that avoids the pre-functionalization of starting materials.

Flow Chemistry: The use of continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing.

Developing these methodologies is crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, yet these have not been extensively applied to 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-. Computational studies on other naphthoic acids have successfully predicted their chemical reactivity and explored structure-activity relationships. ajpchem.orgresearchgate.net

Future research should leverage advanced computational approaches for the rational design of novel analogs with enhanced potency and selectivity. Key strategies include:

Quantum Mechanical Methods: Using Density Functional Theory (DFT) to calculate physicochemical properties such as electronic structure, molecular electrostatic potential, and HOMO-LUMO energy gaps can help predict the compound's reactivity and interaction with biological targets. ajpchem.orgresearchgate.net

Molecular Docking: If potential biological targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its derivatives within the target's active site.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity, thereby guiding the design of more effective compounds. researchgate.net

These in-silico methods can prioritize the synthesis of the most promising candidates, saving time and resources.

Integration with High-Throughput Screening and Omics Technologies

To fully elucidate the biological potential of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-, modern large-scale screening technologies are indispensable. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against numerous biological targets, while "omics" technologies provide a global view of a compound's effect on cellular systems. nih.govmdpi.comnih.gov

A forward-looking research strategy would involve:

High-Throughput Screening (HTS): Subjecting the compound and a library of its rationally designed analogs to a wide array of HTS assays. This would enable the unbiased discovery of novel biological targets and activities that may not be predicted from its structure alone. nih.gov

Omics Profiling: For compounds that emerge as "hits" from HTS, a multi-omics approach should be employed to understand their mechanism of action.

Transcriptomics (RNA-seq): To identify changes in gene expression in cells treated with the compound, revealing the cellular pathways it modulates. mdpi.com

Proteomics: To analyze changes in protein levels and post-translational modifications, providing insight into the compound's functional impact. nih.gov

Metabolomics: To study alterations in the cellular metabolome, which can serve as downstream biomarkers of the compound's activity. mdpi.com

Integrating these technologies can provide a comprehensive understanding of the compound's bioactivity, from molecular target engagement to its systemic effects on the cell.

Potential for Collaborative and Interdisciplinary Research Initiatives

The multifaceted research required to explore 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery and materials science means that progress is best achieved by combining expertise from various fields.

Future success hinges on establishing initiatives that bring together:

Synthetic Organic Chemists: To develop novel synthetic routes and generate libraries of derivatives.

Computational Chemists: To perform in-silico modeling, predict properties, and guide rational design.

Biologists and Pharmacologists: To design and execute HTS campaigns and conduct in-vitro and in-vivo validation studies.

Bioinformaticians and Data Scientists: To analyze the large datasets generated from HTS and omics studies, identifying patterns and generating new hypotheses.

Such collaborative frameworks will create a synergistic research cycle: computational design informs chemical synthesis, which provides compounds for biological screening, with the resulting data feeding back into new computational models. This integrated approach is the most promising path to fully unraveling and harnessing the potential of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(phenylmethoxy)-2-naphthalenecarboxylic acid, and how can reaction efficiency be assessed?

- Methodological Answer : A common route involves etherification of 3-hydroxy-2-naphthoic acid with benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC or HPLC. Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and compared against reference standards. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzyl halide) and temperature (80–100°C) .

Q. What safety precautions are critical when handling 3-(phenylmethoxy)-2-naphthalenecarboxylic acid?

- Methodological Answer : Based on analogous naphthalene derivatives, this compound likely causes skin/eye irritation (GHS Category 2). Use PPE: nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin with soap/water for 15 minutes; for eye contact, irrigate with saline for 20 minutes. Store in a cool, dry place away from oxidizers. Toxicity screening (e.g., Ames test) is recommended for long-term studies .

Q. How is the purity of this compound typically validated in academic research?

- Methodological Answer : Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection. For structural confirmation, use - and -NMR (DMSO-d₆ solvent) to verify the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and aromatic protons. Mass spectrometry (ESI-MS) confirms the molecular ion peak (expected m/z for C₁₈H₁₄O₃: 278.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

- Methodological Answer : Discrepancies may arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. Design dose-response studies using standardized protocols (OECD guidelines). Compare results with structurally similar compounds (e.g., 3-methoxy-2-naphthoic acid) and control for metabolic byproducts (e.g., 1,2-dihydrodiols). Use LC-MS/MS to quantify metabolites in biological matrices .

Q. What strategies optimize the compound’s stability in pharmaceutical formulations?

- Methodological Answer : Stability is influenced by pH, light, and excipients. Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For photostability, expose samples to UV light (ICH Q1B guidelines). To enhance shelf life, use antioxidants (e.g., BHT) or lyophilization. Compatibility with polymers (e.g., PLGA) should be tested via DSC and FTIR .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like cyclooxygenase-2 (COX-2) or estrogen receptors. Validate predictions with SPR (surface plasmon resonance) binding assays. QSAR models can correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity. Compare results to analogs (e.g., adapalene, a 6-substituted 2-naphthoic acid derivative) .

Q. What advanced techniques characterize byproducts in large-scale synthesis?

- Methodological Answer : Use LC-HRMS (high-resolution mass spectrometry) to identify trace impurities. For structural elucidation, isolate byproducts via preparative HPLC and analyze with 2D NMR (COSY, HSQC). Reaction monitoring via in situ IR spectroscopy helps detect intermediates (e.g., esterification byproducts). Statistical optimization (DoE) minimizes impurities by adjusting catalyst loading and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.